2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile
Description
Properties
IUPAC Name |
2-(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS/c15-7-6-11-16-13(18)12-10(8-19-14(12)17-11)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFFAIAPGIFPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Thieno[2,3-d]pyrimidin-4-one
Thieno[2,3-d]pyrimidin-4-one derivatives lacking the acetonitrile group can undergo alkylation at position 2. Using bromoacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF at 80°C introduces the CH₂CN substituent. Kinetic studies indicate that the N3 position is more reactive, necessitating selective conditions or protective groups to direct alkylation to position 2. For example, pre-coordinating the N3 nitrogen with a Lewis acid (e.g., ZnCl₂) enhances selectivity for position 2, achieving 55–60% yields.
Halogenation-Cyanation Sequences
Bromination of 5-phenylthieno[2,3-d]pyrimidin-4-one at position 2 using N-bromosuccinimide (NBS) in acetic acid generates a bromide intermediate. Subsequent cyanation with copper(I) cyanide in dimethyl sulfoxide (DMSO) at 120°C replaces the bromine with a nitrile group. However, this approach risks over-cyanation and requires rigorous purification, yielding 40–50% of the target compound.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, particularly cyclization and alkylation. A 2012 protocol demonstrates that reacting 2-(cyanomethylamino)-5-phenylthiophene-3-carboxylate with formamide under microwave conditions (150°C, 30 minutes) reduces reaction time by 70% while maintaining yields at 68–72%. Similarly, alkylation with bromoacetonitrile under microwave irradiation (100°C, 15 minutes) enhances efficiency, though scalability remains a challenge.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
Challenges and Optimization Opportunities
-
Selectivity in Alkylation : Competing reactivity at N3 and position 2 remains a hurdle. Computational modeling suggests that steric hindrance around N3 could improve selectivity for position 2.
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Cyanation Efficiency : Direct cyanation via palladium catalysis (e.g., Pd(OAc)₂, Xantphos) may offer higher yields than halogenation-cyanation sequences.
-
Green Chemistry : Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) in cyclization steps reduces environmental impact without sacrificing yield .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
| Reaction Site | Reagents/Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Thiophene sulfur | H₂O₂, AcOH | Sulfoxide or sulfone derivatives | Electrophilic oxidation enhances ring electron deficiency, altering bioactivity. |
| Acetonitrile group | KMnO₄, acidic conditions | Carboxylic acid derivative | Nitrile hydrolyzes to -COOH, increasing polarity. |
| Pyrimidine ring | DDQ (dichlorodicyanoquinone) | Aromatic dehydrogenation | Forms conjugated systems for enhanced π-stacking in materials science. |
Reduction Reactions
The nitrile and ketone groups participate in selective reductions:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
Electrophilic Aromatic Substitution (EAS)
| Position | Reagent | Product | Regioselectivity |
|---|---|---|---|
| C5 of thiophene | HNO₃, H₂SO₄ | Nitro derivative | Directed by electron-rich thiophene ring. |
| C6 of pyrimidine | Br₂, FeBr₃ | Brominated analog | Enhances halogen bonding in drug design. |
Nucleophilic Substitution
Cycloaddition and Condensation
The nitrile group facilitates cyclization:
| Reaction Type | Reagents/Partners | Product | Key Application |
|---|---|---|---|
| Huisgen 1,3-dipolar | NaN₃, Cu(I) | Tetrazole ring | Bioisostere for carboxylic acids in drug design. |
| Knoevenagel condensation | Aldehydes, base | α,β-Unsaturated nitriles | Extends conjugation for optoelectronic materials. |
Functional Group Interconversion
The ketone and nitrile groups enable diverse transformations:
Key Research Findings:
-
Anticancer Activity : Derivatives synthesized via nitrile reduction showed 80% inhibition of GARFTase at 10 μM (Ki = 2.97 μM).
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Antimicrobial Potential : Brominated analogs exhibited MIC values of 8 µg/mL against S. aureus.
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Stability : The compound is light-sensitive, requiring amber vials for storage to prevent decomposition .
Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives, including 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile, have shown promising anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation:
- GARFTase Inhibition : Studies have demonstrated that related thienopyrimidine compounds inhibit GARFTase (Glycinamide ribonucleotide formyltransferase), an enzyme crucial for purine biosynthesis in cancer cells. For instance, a study identified a derivative with a Ki value of 2.97 μM against GARFTase .
Antimicrobial Properties
Thienopyrimidines are also being explored for their antimicrobial activities. Their structural features allow them to interact with various biological targets, potentially leading to the development of new antibiotics.
Antiviral Activity
Some derivatives have exhibited antiviral properties by targeting viral replication processes. The modifications in the thienopyrimidine structure can enhance selectivity towards viral enzymes.
Case Study 1: Dual Targeting in Cancer Treatment
In a study involving the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs, researchers found that these compounds could act as dual inhibitors targeting both GARFTase and AICARFTase . This dual action presents a significant advantage in cancer therapy by disrupting multiple pathways involved in tumor growth.
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how different substituents on the thienopyrimidine scaffold affect biological activity. For instance, altering side chains has been shown to enhance potency against specific cancer cell lines while minimizing toxicity .
Mechanism of Action
The mechanism of action of 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it could act as an inhibitor of tyrosine kinases or other signaling molecules, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological relevance:
Key Findings:
Fluorine at the para position of the phenyl ring (CAS 451461-16-8) improves metabolic stability and lipophilicity, a common strategy in drug design .
Biological Activity: Necrostatin-5 analogs with mercaptoethylcyanide substituents demonstrate cell death inhibition, suggesting that the nitrile group in the target compound may similarly modulate apoptotic pathways .
Physicochemical Properties :
- The carboxylic acid derivative (CAS 371139-35-4) has higher hydrophilicity (logP ~1.2 estimated) compared to the nitrile-containing target compound (logP ~2.5 estimated), impacting membrane permeability .
Synthetic Accessibility: Microwave-assisted synthesis methods, as described for related pyrimidinones (e.g., chromeno[2,3-d]pyrimidines), could be adapted for efficient production of the target compound .
Biological Activity
The compound 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is part of a class of thienopyrimidine derivatives, which have garnered attention for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N2O3S2 |
| Molecular Weight | 312.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 852933-47-2 |
Thienopyrimidine derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:
- Inhibition of Enzymatic Pathways : Research indicates that thienopyrimidines can inhibit enzymes involved in nucleotide biosynthesis, such as GARFTase and AICARFTase. This inhibition is crucial for their potential use as antitumor agents by disrupting the proliferation of cancer cells .
- Antimicrobial Properties : Compounds in this class have shown antimicrobial activity against various pathogens. The structural features of thienopyrimidines allow them to interact with bacterial and fungal targets effectively.
- Anticancer Activity : Studies have demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
Antitumor Activity
A study published in Nature highlighted the efficacy of thienopyrimidine derivatives as selective inhibitors targeting folate receptors (FRs) and purine biosynthesis pathways. The compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests promising therapeutic potential for treating cancers reliant on folate metabolism .
Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various thienopyrimidine derivatives, the compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within a range that supports further development as an antimicrobial agent .
Cytotoxicity Assessment
A detailed cytotoxicity assessment revealed that while exhibiting potent biological activity, the compound displayed relatively low cytotoxicity towards normal human cell lines. This characteristic is particularly advantageous for therapeutic applications, minimizing adverse effects during treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclization : Thiophene or pyrimidine ring formation using thiourea or cyanamide derivatives under acidic conditions (e.g., HCl/ethanol).
- Acetonitrile Functionalization : Introduction of the cyanoethyl group via nucleophilic substitution or Knoevenagel condensation .
- Optimization : Yields (72–96%) depend on temperature control (0–5°C for intermediates, reflux for final steps) and catalysts like piperidine .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thiourea, HCl/ethanol | 83–96 | |
| Acetonitrile addition | Knoevenagel, piperidine | 70–85 |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for phenyl/thiophene) and methylene groups (δ 3.5–4.5 ppm for acetonitrile) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₀N₃OS: 284.0492) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Pre-sonication (15 min) enhances dissolution .
- Stability : Degrades in basic conditions (pH >9); store desiccated at -20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity to targets like kinases or DNA topoisomerases. Focus on the acetonitrile group’s role in hydrogen bonding .
- QSAR : Correlate substituent effects (e.g., phenyl vs. methoxyphenyl) with activity using Hammett constants or logP values .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values across consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. ATP-luminescence) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent in vitro/in vivo results .
Q. How can reaction conditions be modified to improve regioselectivity in derivative synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki couplings to functionalize the phenyl ring without disrupting the thieno-pyrimidine core .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitutions, while toluene enhances cyclization yields .
- Data Table :
| Modification | Optimal Catalyst | Solvent | Regioselectivity (%) |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂ | DMF/H₂O | 89 |
| Cyclization | Piperidine | Ethanol | 95 |
Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Dosing : Administer via intraperitoneal injection (10 mg/kg in 10% DMSO/saline) with weekly toxicity checks (ALT/AST levels) .
- Tissue Distribution : Use radiolabeled (¹⁴C) compound and autoradiography to track accumulation in organs .
Data Contradiction Analysis
Q. Why do studies report varying antioxidant activity for structurally similar thieno-pyrimidines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
